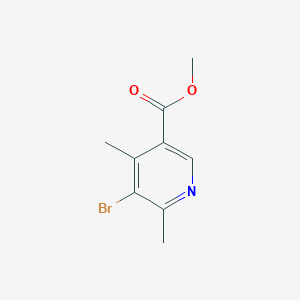
Methyl 5-bromo-4,6-dimethylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-4,6-dimethylnicotinate is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 4th and 6th positions on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4,6-dimethylnicotinate typically involves the bromination of 4,6-dimethylnicotinic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. The resulting brominated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: Methyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted nicotinates.
- Oxidized or reduced derivatives.
- Coupled aromatic compounds .
科学研究应用
Methyl 5-bromo-4,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 5-bromo-4,6-dimethylnicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Methyl 5-bromo-4-methylnicotinate: Similar structure but with only one methyl group at the 4th position.
Ethyl 5-bromo-4,6-dimethylnicotinate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-bromo-4,6-dimethylnicotinate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
属性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC 名称 |
methyl 5-bromo-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-3)4-11-6(2)8(5)10/h4H,1-3H3 |
InChI 键 |
RHMACOFOSAMNHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1C(=O)OC)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


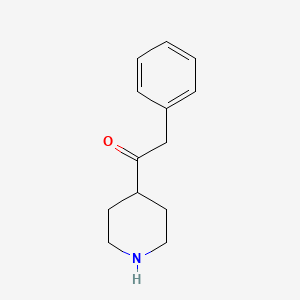
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)

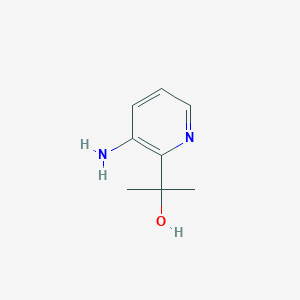
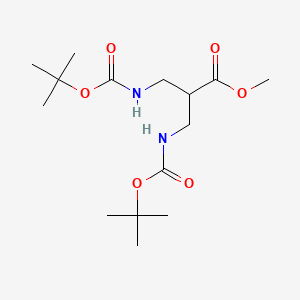

![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
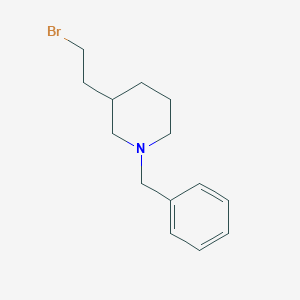
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
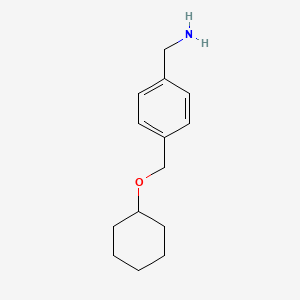
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)


